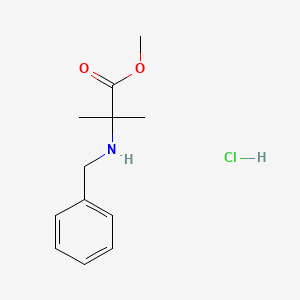
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride
Overview
Description
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (MBMPA hydrochloride) is a small molecule that has been used in a variety of scientific research applications. It is a monoamine reuptake inhibitor (MAOI) that has been studied for its ability to modulate neurotransmitter levels in the brain. MBMPA hydrochloride is also known to act on various other biochemical and physiological processes in the body, making it a versatile compound for laboratory experiments.
Scientific Research Applications
Synthesis of Amino Acid Methyl Esters
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride can be used in the synthesis of amino acid methyl ester hydrochlorides . This process involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane . The method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .
Intermediates in Organic Synthesis
Amino acid methyl esters, which can be synthesized from Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, are important intermediates in organic synthesis . They have been used in various areas such as peptide synthesis , medicinal chemistry , and as chiral sources .
Polymer Materials
Amino acid methyl esters, derived from Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, have been used in the creation of polymer materials . These polymers can have a wide range of applications, from packaging materials to biomedical devices.
Antioxidant Activities
Some benzamide compounds, which can be synthesized from Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, have shown antioxidant activities . They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activities
Benzamide compounds synthesized from Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride have also shown antibacterial activities . They have been tested for their in vitro growth inhibitory activity against different bacteria .
Medical and Pharmaceutical Applications
Benzamides, which can be synthesized from Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, have been widely used in medical and pharmaceutical industries . They have been used in the treatment of various conditions such as cancer, hypercholesterolemia, and hyperactivity .
Safety and Hazards
“Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride” is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective clothing, and seeking immediate medical attention in case of exposure .
properties
IUPAC Name |
methyl 2-(benzylamino)-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,11(14)15-3)13-9-10-7-5-4-6-8-10;/h4-8,13H,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXQEKLHPGZKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)

![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)

![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
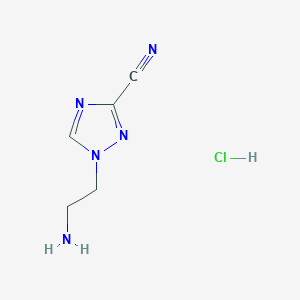

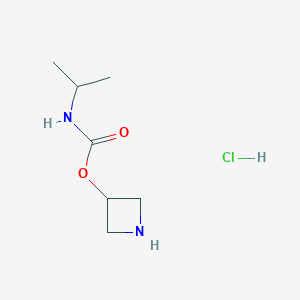
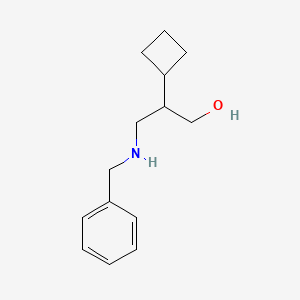
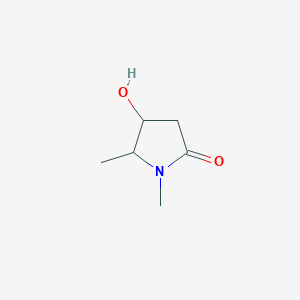
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)
![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
